Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C14H15NO3. This compound is part of the quinoline family, which is known for its diverse pharmacological activities and applications in medicinal and industrial chemistry .
Mechanism of Action
Target of Action:
“Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate” (let’s call it “EDQ”) likely exerts its effects by binding to specific cellular receptors. Receptors are essential components that mediate a drug’s action. In most cases, drugs need to bind to receptors to produce a cellular response. These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .
Mode of Action:
EDQ interacts with its target receptors, leading to downstream signaling events The exact receptors and signaling pathways involved would require further investigation. Depending on the receptor type, EDQ may act as an agonist (activating the receptor), a partial agonist (partially activating it), an antagonist (blocking the receptor), or even an inverse agonist (reducing basal activity) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate typically involves the Friedländer reaction, where 2-aminoarylketones undergo condensation with α-methylene ketones in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid . The reaction is performed under moderate conditions, often in anhydrous ethanol with sodium ethoxide under reflux for about 2-3 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- 5,7-Dibromo-8-hydroxyquinoline
Uniqueness
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUFVSIWKSCSMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351571 |
Source
|
Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53164-33-3 |
Source
|
Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.